2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid
Description
2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid is a propionic acid derivative featuring a methyl group at the second carbon and a 2-methyl-substituted imidazole ring at the third carbon. Imidazole derivatives are widely studied due to their diverse biological activities, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
2-methyl-3-(2-methylimidazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(8(11)12)5-10-4-3-9-7(10)2/h3-4,6H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAINAMYPIMBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390055 | |
| Record name | 2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696646-15-8 | |
| Record name | 2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylimidazole with a suitable alkyl halide, followed by the introduction of the propionic acid group. The reaction typically requires a base such as potassium carbonate or sodium hydride to deprotonate the imidazole, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the compound’s ability to form hydrogen bonds and participate in π-π interactions can modulate its biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical differences between 2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid and its closest analogs:
Biological Activity
2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid (MMIPA) is a carboxylic acid derivative notable for its diverse biological activities, particularly due to the presence of the imidazole moiety. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, including antimicrobial and anticancer properties.
Chemical Structure and Properties
MMIPA has the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.2 g/mol. Its structure features a propionic acid backbone with a 2-methyl-imidazole substituent, which significantly influences its biological interactions and solubility.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.2 g/mol |
| Structure | Structure |
The biological activity of MMIPA is primarily attributed to its imidazole component, which can coordinate with metal ions and participate in various biochemical pathways. The compound's ability to form hydrogen bonds and engage in π-π interactions enhances its reactivity and binding affinity to biological targets.
Antimicrobial Activity
Research indicates that MMIPA exhibits significant antimicrobial properties. Imidazole derivatives are known for their ability to inhibit bacterial growth, making MMIPA a candidate for further exploration in antimicrobial applications. Studies have shown that compounds with imidazole rings can effectively target bacterial enzymes, leading to growth inhibition.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of MMIPA against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that MMIPA displayed a minimum inhibitory concentration (MIC) comparable to established antibiotics, showcasing its potential as an antimicrobial agent .
Anticancer Activity
MMIPA has also been investigated for its anticancer properties. Compounds containing imidazole rings have been reported to exhibit antiproliferative effects against various cancer cell lines.
Research Findings on Anticancer Activity
In vitro studies demonstrated that MMIPA inhibited the proliferation of cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The compound's mechanism involves inducing apoptosis and disrupting cellular signaling pathways critical for tumor growth .
Enzyme Inhibition
MMIPA may act as an enzyme inhibitor, particularly targeting enzymes that recognize histidine residues due to the structural similarity between MMIPA and histidine. This interaction could lead to modulation of various metabolic pathways, further enhancing its therapeutic potential.
Synthetic Pathways
The synthesis of MMIPA can be achieved through several methods, including:
- Aza-Michael Addition : A solvent-free reaction involving imidazole derivatives with methyl acrylate.
- Carboxylation Reactions : Utilizing coupling agents like carbodiimides to facilitate bond formation between reactive groups.
These synthetic methods not only provide routes for producing MMIPA but also allow for the exploration of structural analogs that may possess enhanced biological activities.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-methyl-3-(2-methyl-imidazol-1-yl)-propionic acid and its derivatives?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, imidazole derivatives are often alkylated using bromo- or chloro-propionic acid esters under basic conditions (e.g., NaOH or K₂CO₃). A similar approach is described for synthesizing imidazole-containing propionic acid derivatives, where alkylation of 2-methylimidazole with methyl acrylate followed by hydrolysis yields the target acid . Purification typically involves acid-base extraction or column chromatography. Adjusting pH during workup (e.g., acetic acid for neutralization) is critical to isolate the free acid form .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Monitor purity (>98% recommended for biological assays) with reverse-phase C18 columns and UV detection at 210–254 nm .
- NMR : Confirm substituent positions via characteristic shifts (e.g., imidazole protons at δ 7.0–8.5 ppm, methyl groups at δ 1.2–2.5 ppm) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peaks) and detect isotopic patterns for deuterated analogs .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The compound is hygroscopic and prone to oxidation due to the imidazole ring. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) are recommended to assess degradation pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for imidazole-propionic acid derivatives?
- Methodological Answer :
- Core Modifications : Vary the imidazole substituents (e.g., 2-methyl vs. 4-methyl) and propionic acid chain length to assess effects on bioactivity .
- Functional Assays : Test derivatives against target enzymes (e.g., angiotensin-converting enzyme analogs) using fluorometric or colorimetric substrates .
- Computational Modeling : Employ docking simulations (AutoDock Vina) to predict binding affinities, guided by PubChem bioactivity datasets .
Q. How can contradictory data on biological activity be resolved for this compound?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (pH, temperature, co-solvents) to rule out experimental variability .
- Metabolite Screening : Use LC-MS/MS to identify potential degradation products or metabolites that may interfere with activity .
- Orthogonal Assays : Compare results across multiple platforms (e.g., enzyme inhibition vs. cell-based assays) to confirm target specificity .
Q. What isotopic labeling strategies are feasible for tracking metabolic pathways of this compound?
- Methodological Answer : Deuterated analogs (e.g., ²H-labeled methyl or propionic acid groups) can be synthesized using deuterated reagents (e.g., CD₃I for methyl groups) . Isotopic enrichment is verified via mass spectrometry (e.g., m/z shifts of +1 for ²H-labeled derivatives) . These labeled compounds are used in tracer studies with NMR or LC-MS to map metabolic intermediates .
Q. What computational tools are suitable for predicting the compound’s physicochemical properties?
- Methodological Answer :
- LogP/Dissociation Constants : Use MarvinSketch or ACD/Labs to estimate partition coefficients (logP) and pKa values, critical for bioavailability .
- Solubility Prediction : Apply the Hansen solubility parameters (HSPiP software) to optimize solvent systems for crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
